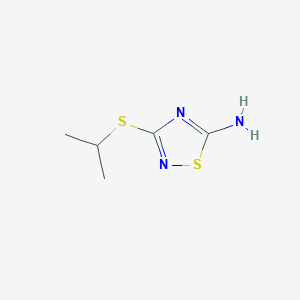

3-(Isopropylthio)-1,2,4-thiadiazol-5-amine

Description

Significance of Thiadiazole Heterocycles in Medicinal and Agrochemical Research

Thiadiazole heterocycles are a cornerstone in the design of bioactive molecules. Their inherent aromaticity, coupled with the presence of multiple heteroatoms, allows for a variety of intermolecular interactions, making them effective pharmacophores. mdpi.comnih.gov In the realm of medicinal chemistry, thiadiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. nih.govsilae.it The 1,3,4-thiadiazole (B1197879) isomer, for instance, is a component of several clinically used drugs, such as the antibiotic cefazolin (B47455) and the diuretic acetazolamide. mdpi.com

In the agrochemical sector, thiadiazole derivatives have been developed as potent herbicides, fungicides, and insecticides. mdpi.comnih.gov Compounds like tebuthiuron (B33203) and thiazafluron (B1196667) are used to control weeds in various crops, highlighting the versatility of this heterocyclic system. nih.gov The biological activity of these compounds is often attributed to their ability to act as bioisosteres of other key biological molecules, such as pyrimidines, thereby interfering with essential biological processes like DNA replication. google.com

Overview of Thiadiazole Isomers and Their Chemical Architectures

Thiadiazoles exist as four constitutional isomers, distinguished by the relative positions of the two nitrogen atoms and one sulfur atom within the five-membered ring. mdpi.comrsc.org These isomers are:

1,2,3-Thiadiazole (B1210528): A structurally interesting pharmacophore with a range of biological activities. mdpi.com

1,2,4-Thiadiazole (B1232254): Known for its stability and broad spectrum of biological activities. mdpi.comrsc.org

1,2,5-Thiadiazole: Another isomer with unique chemical properties. mdpi.com

1,3,4-Thiadiazole: Perhaps the most extensively studied isomer, found in numerous commercial drugs and agrochemicals. nih.govmdpi.comgoogle.com

The distinct arrangement of heteroatoms in each isomer results in different electronic distributions, dipole moments, and hydrogen bonding capabilities, which in turn dictates their reactivity and biological activity. mdpi.com The synthesis of these isomers often involves distinct chemical pathways, such as the Hurd-Mori reaction for 1,2,3-thiadiazoles or the oxidative cyclization of thioamides for 1,2,4-thiadiazoles. mdpi.comresearchgate.net

Table 1: Isomers of Thiadiazole

| Isomer | Chemical Structure | Key Features |

|---|---|---|

| 1,2,3-Thiadiazole | C2H2N2S | Investigated for various biological activities. mdpi.com |

| 1,2,4-Thiadiazole | C2H2N2S | Stable scaffold with broad therapeutic potential. mdpi.comrsc.org |

| 1,2,5-Thiadiazole | C2H2N2S | A distinct isomeric form. mdpi.com |

| 1,3,4-Thiadiazole | C2H2N2S | Most commercially significant isomer. nih.govmdpi.comgoogle.com |

Strategic Importance of the 1,2,4-Thiadiazole Motif in Bioactive Compounds

The 1,2,4-thiadiazole ring is of particular strategic importance in the design of bioactive compounds due to its unique chemical properties. It can act as a thiol-trapping agent, with the N-S bond of the thiadiazole ring being susceptible to nucleophilic attack by cysteine residues in proteins. researchgate.net This mechanism of action has been exploited in the development of enzyme inhibitors, for example, targeting cathepsin B. researchgate.net

Furthermore, the 1,2,4-thiadiazole scaffold is considered a privileged structure, appearing in compounds with a wide range of biological activities, including:

Anticancer Activity: Derivatives have shown cytotoxicity against various human cancer cell lines. nih.gov

Antibacterial and Antifungal Activity: The scaffold is a key component in the development of new antimicrobial agents. nih.govnih.gov

Anti-inflammatory Activity: Some 1,2,4-thiadiazoles act as inhibitors of enzymes like cyclooxygenase. nih.gov

Herbicidal and Insecticidal Activity: The motif is present in several agrochemicals. researchgate.net

The synthesis of 3,5-disubstituted 1,2,4-thiadiazoles is an active area of research, with various methods being developed to create diverse libraries of compounds for biological screening. rsc.org

Contextualizing Research on 3-(Isopropylthio)-1,2,4-thiadiazol-5-amine within the Thiadiazole Landscape

While extensive research has been conducted on the 1,2,4-thiadiazole class of compounds, specific studies on This compound are not widely available in published literature. However, by examining its structural components, we can infer its potential areas of interest within the broader thiadiazole landscape.

The core of the molecule is the 1,2,4-thiadiazole ring, which, as established, is a well-known pharmacophore associated with a multitude of biological activities. researchgate.net The presence of a 5-amino group is a common feature in many bioactive thiadiazoles. For instance, 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives have been investigated for their diuretic and other pharmacological properties. mdpi.com The synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles is a known synthetic route, often proceeding through the oxidative cyclization of imidoyl thioureas. rsc.orgorganic-chemistry.org

The 3-(isopropylthio) substituent is a key feature that could modulate the compound's biological activity. Alkylthio groups at the 3-position of 1,2,4-triazoles, a related heterocycle, have been explored for their selective COX-2 inhibitory activity. researchgate.net In the context of 1,2,4-thiadiazoles, the nature of the substituent at the 3-position can significantly influence the compound's interaction with biological targets. researchgate.net

Given the established role of the 1,2,4-thiadiazole scaffold as a cysteine protease inhibitor, the electronic and steric properties of the isopropylthio group could influence its reactivity and selectivity towards specific enzymes. While speculative without direct experimental evidence, the structural features of this compound suggest that it could be a candidate for investigation in areas such as anticancer, antimicrobial, or enzyme inhibition studies, aligning with the known profile of its chemical class. Further research is needed to elucidate the specific chemical and biological properties of this particular compound.

Structure

3D Structure

Properties

Molecular Formula |

C5H9N3S2 |

|---|---|

Molecular Weight |

175.3 g/mol |

IUPAC Name |

3-propan-2-ylsulfanyl-1,2,4-thiadiazol-5-amine |

InChI |

InChI=1S/C5H9N3S2/c1-3(2)9-5-7-4(6)10-8-5/h3H,1-2H3,(H2,6,7,8) |

InChI Key |

NRXHWKYNXOSKBG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC1=NSC(=N1)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Isopropylthio 1,2,4 Thiadiazol 5 Amine and Its Analogs

General Synthetic Strategies for 1,2,4-Thiadiazole (B1232254) Ring Formation

The 1,2,4-thiadiazole ring is a significant heterocyclic scaffold due to its presence in numerous biologically active compounds and natural products. isres.org Its synthesis is a subject of ongoing research, leading to the development of several effective methods. These strategies can be broadly categorized into the cyclization of pre-functionalized linear precursors and reactions that assemble the ring from multiple components in a single step. isres.org The stability of the 1,2,4-thiadiazole ring, attributed to its aromatic character, makes it a desirable target in medicinal chemistry. isres.org

Oxidative Cyclization Approaches for 1,2,4-Thiadiazoles

Oxidative cyclization is a prominent and widely utilized method for constructing the 1,2,4-thiadiazole ring system. isres.org This approach typically involves the formation of a crucial nitrogen-sulfur (N-S) bond within a suitable precursor molecule, facilitated by an oxidizing agent. Various oxidants have been successfully employed, each offering distinct advantages in terms of reaction conditions, substrate scope, and efficiency.

Molecular iodine (I₂) has emerged as a practical and effective mediator for the synthesis of 1,2,4-thiadiazoles. It promotes the intramolecular oxidative coupling of N-H and S-H bonds, leading to the formation of the heterocyclic ring. rsc.org This method is valued for its operational simplicity, the absence of transition metals, and often mild reaction conditions. researchgate.net

One-pot syntheses starting from readily available materials like nitriles and thioamides have been developed, providing access to 3,5-disubstituted 1,2,4-thiadiazoles in moderate to good yields. rsc.orgresearchgate.net The process involves the sequential intermolecular addition of a thioamide to a nitrile, followed by the iodine-mediated oxidative cyclization. rsc.org Another approach utilizes the [3+2] oxidative cyclization of 2-aminoheteroarenes with isothiocyanates, a highly regiospecific reaction that forms a C-N bond before the intramolecular N-S bond formation. acs.org

Iodine-mediated methods can also be conducted in environmentally benign solvents like water, further enhancing their appeal. organic-chemistry.org For instance, the reaction of isothiocyanates can yield 3-substituted 5-amino-1,2,4-thiadiazoles through oxidative C-N and N-S bond formations in an aqueous medium. organic-chemistry.org

Table 1: Examples of I₂-Mediated Synthesis of 1,2,4-Thiadiazoles

| Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|

| Nitriles and Thioamides | 3,5-Disubstituted 1,2,4-thiadiazoles | One-pot, good yields, wide functional group tolerance. | rsc.orgresearchgate.net |

| 2-Aminoheteroarenes and Isothiocyanates | Heteroarene-fused acs.orgnih.govnih.govthiadiazoles | Regiospecific [3+2] oxidative cyclization. | acs.org |

| Isothiocyanates | 3-Substituted 5-amino-1,2,4-thiadiazoles | Metal-free, occurs in water. | organic-chemistry.org |

Hydrogen peroxide (H₂O₂) serves as an attractive green oxidant for the synthesis of 1,2,4-thiadiazoles. Its use aligns with the principles of sustainable chemistry, as it is inexpensive and produces water as the primary byproduct. organic-chemistry.orgthieme-connect.com

A notable application is the synthesis of 5-substituted 3-amino-1,2,4-thiadiazoles from N-carbamothioylformimidamides. thieme-connect.com This reaction proceeds efficiently in ethanol (B145695) at room temperature, avoiding the need for metal catalysts or harsh additives. The process is characterized by short reaction times, a simple setup, and often allows for product isolation through simple filtration or extraction, eliminating the need for chromatographic purification. thieme-connect.comresearchgate.net Control experiments suggest that the reaction follows an ionic pathway. thieme-connect.com

In some cases, this H₂O₂-mediated synthesis can be performed on a gram scale, highlighting its potential for larger-scale preparations of 1,2,4-thiadiazole derivatives for applications in agrochemicals and pharmaceuticals. researchgate.net

Table 2: H₂O₂-Mediated Synthesis of 3-Amino-1,2,4-thiadiazoles

| Starting Material | Solvent | Key Advantages | Yield | Reference |

|---|

Phenyliodine(III) bis(trifluoroacetate) (PIFA) is a versatile hypervalent iodine reagent employed in the oxidative synthesis of 1,2,4-thiadiazoles. rsc.org It is known for facilitating clean and efficient reactions under metal-free conditions. organic-chemistry.org PIFA is particularly effective for the intramolecular oxidative S-N bond formation in imidoyl thioureas, leading to 3-substituted-5-arylamino-1,2,4-thiadiazoles. organic-chemistry.orgrsc.org

This protocol is distinguished by its very short reaction times and the ability to produce products in good to excellent yields (70-87%). rsc.org The use of PIFA offers a sustainable alternative to heavy metal-based oxidants and is compatible with a broad range of substrates. organic-chemistry.orgrsc.org Its reactivity has been harnessed in various significant organic transformations, including oxidative coupling and cascade reactions. rsc.org

Table 3: PIFA-Mediated Synthesis of 1,2,4-Thiadiazoles

| Precursor | Product Type | Key Features | Yield Range | Reference |

|---|

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is another effective mediator for the synthesis of 1,2,4-thiadiazoles, specifically through the oxidative dimerization of thioamides. rsc.org This method has been successfully applied to convert aryl thioamides into a series of 3,5-disubstituted 1,2,4-thiadiazoles. rsc.org

The reaction is typically carried out in a solvent like dichloroethane (DCE) at room temperature and is known for producing excellent yields of the desired products. rsc.org The use of DDQ provides an alternative to metal-based or iodine-based oxidants for achieving the critical N-S bond formation. rsc.orgresearchgate.net

Table 4: DDQ-Mediated Synthesis of 1,2,4-Thiadiazoles

| Starting Material | Product Type | Reaction Conditions | Key Advantage | Reference |

|---|

Multicomponent Reactions Leading to 1,2,4-Thiadiazole Scaffolds

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like 1,2,4-thiadiazoles from simple starting materials in a single synthetic operation. isres.org These reactions are highly convergent and atom-economical, making them attractive for building molecular diversity.

While specific multicomponent reactions leading directly to 3-(Isopropylthio)-1,2,4-thiadiazol-5-amine are not detailed in the provided context, the general approach has been applied to create various substituted 1,2,4-thiadiazole structures. For instance, an enzyme-mediated strategy using vanadium-dependent haloperoxidase enzymes enables the oxidative dimerization of a diverse range of thioamides. nih.gov This biocatalytic approach uses a catalytic amount of a halide salt and hydrogen peroxide as the terminal oxidant, generating 1,2,4-thiadiazoles in moderate to high yields with excellent chemoselectivity. nih.gov This method highlights the potential of combining MCR principles with biocatalysis for sustainable heterocycle synthesis.

[3+2]-Cycloaddition Reactions in 1,2,4-Thiadiazole Synthesis

A key strategy for constructing the 1,2,4-thiadiazole ring is through [3+2]-cycloaddition reactions. This method involves the reaction of a 1,3-dipole with a dipolarophile. Specifically, the cycloaddition of nitrile sulfides, which act as 1,3-dipoles, with various nitriles serves as a direct route to 3,5-disubstituted 1,2,4-thiadiazoles. acs.orgarkat-usa.org

Nitrile sulfides are typically unstable intermediates generated in situ for synthetic purposes. arkat-usa.org A common method for their generation is the thermal decomposition of 5-substituted 1,3,4-oxathiazol-2-ones, which releases the nitrile sulfide (B99878) via decarboxylation. acs.orgumich.edu The generated nitrile sulfide then readily reacts with a nitrile dipolarophile present in the reaction mixture. For instance, the thermolysis of 5-phenyl-1,3,4-oxathiazol-2-one (B8815901) in the presence of excess benzonitrile (B105546) at 190°C yields 3,5-diphenyl-1,2,4-thiadiazole. acs.org This approach has been successfully applied to a range of aromatic nitrile sulfides and various nitriles, including those with electron-withdrawing groups like ethyl cyanoformate, which tend to react with high efficiency. acs.orgarkat-usa.org

| Nitrile Sulfide Precursor (1,3,4-Oxathiazol-2-one) | Nitrile Reactant | Resulting 1,2,4-Thiadiazole Product | Yield |

|---|---|---|---|

| 5-Phenyl- | Benzonitrile | 3,5-Diphenyl-1,2,4-thiadiazole | 50% |

| 5-Phenyl- | Ethyl Cyanoformate | Ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate | 87.5% |

| 5-(m-Trifluoromethylphenyl)- | Ethyl Cyanoformate | Ethyl 3-(m-trifluoromethylphenyl)-1,2,4-thiadiazole-5-carboxylate | 76% |

Approaches to Introduce the 5-Amino Group on 1,2,4-Thiadiazoles

The introduction of an amino group at the C5 position of the 1,2,4-thiadiazole ring is critical for synthesizing the target compound. Several methods achieve this, primarily through the cyclization of open-chain precursors already containing the necessary nitrogen functionality.

A practical and efficient one-pot synthesis for 3-substituted-5-amino-1,2,4-thiadiazoles involves the reaction of thioureas with imidates. This method relies on an iodine-mediated oxidative construction of the N-S bond. The process is typically a sequential reaction involving a base-mediated nucleophilic addition-elimination followed by the oxidative cyclization. The use of molecular iodine as the oxidant is advantageous as it avoids the need for transition metals. This approach is versatile and accommodates a variety of substrates, allowing for the synthesis of 5-amino-1,2,4-thiadiazoles with either a free or substituted amino group.

The conversion of amidinothioureas, also known as imidoyl thioureas, is a well-established method for forming the 5-amino-1,2,4-thiadiazole ring system. This transformation is achieved through an intramolecular oxidative dehydrogenative N-S bond formation. Various oxidants can be employed, including phenyliodine(III) bis(trifluoroacetate) for a metal-free approach or molecular iodine. organic-chemistry.org More recently, an electro-oxidative method has been developed that provides 3-substituted 5-amino-1,2,4-thiadiazole derivatives in good to excellent yields under catalyst- and oxidant-free conditions at room temperature. organic-chemistry.org This electrochemical approach demonstrates excellent functional group tolerance, making it a highly attractive and green synthetic route. organic-chemistry.org

| Method | Key Reagents/Conditions | Advantages |

|---|---|---|

| Chemical Oxidation | Phenyliodine(III) bis(trifluoroacetate) or I₂ | Metal-free, broad substrate scope, short reaction times. |

| Electro-oxidation | Electrolytic cell, catalyst- and oxidant-free | Good to excellent yields, high functional group tolerance, environmentally friendly. |

Methods for Incorporating the Isopropylthio Moiety at the 3-Position

Once the 5-amino-1,2,4-thiadiazole core is formed, or during its formation, the isopropylthio group must be introduced at the C3 position. This is typically achieved by creating a C-S bond, often through the alkylation of a thiol precursor.

The S-alkylation of a heterocyclic thiol (or its tautomeric thione form) is a fundamental and widely used method for introducing an alkylthio group. While the target is a 1,2,4-thiadiazole, the principle is well-illustrated by the extensive research on the alkylation of 1,3,4-thiadiazole-2-thiols. In this reaction, a 5-substituted-1,3,4-thiadiazole-2-thiol is treated with an alkylating agent, such as an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane), in the presence of a base. acs.orgyoutube.comrsc.org

The reaction proceeds via the deprotonation of the thiol by the base (e.g., potassium hydroxide (B78521), potassium carbonate) to form a more nucleophilic thiolate anion. acs.orgrsc.org This anion then attacks the alkylating agent in a standard SN2 reaction to form the desired S-alkylated product. Various solvents can be used, including ethanol, acetone (B3395972), and DMF. umich.edunih.gov For example, 5-amino-1,3,4-thiadiazole-2-thiol (B144363) can be regioselectively alkylated with various alkyl halides in the presence of anhydrous potassium carbonate in acetone to yield the corresponding S-functionalized derivatives. youtube.com This general methodology is directly applicable for the synthesis of this compound from a 5-amino-1,2,4-thiadiazole-3-thiol precursor.

The thiol precursor required for the alkylation step can be synthesized from hydrazine (B178648) derivatives. A common route involves reacting a suitable hydrazine derivative, such as thiosemicarbazide (B42300), with carbon disulfide (CS₂) in a basic medium. For instance, treating thiosemicarbazide with carbon disulfide and potassium hydroxide in ethanol leads to the formation of a dithiocarbazinate salt, which upon acidification, cyclizes to form 5-amino-1,3,4-thiadiazole-2-thiol. Similarly, reacting N-(4-chlorophenyl)hydrazinecarbothioamide with CS₂ under alkaline conditions produces 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol. acs.org This product, a thiol, is then ready for the alkylation step described previously to introduce the desired isopropylthio group.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1,2,4-Thiadiazole |

| Nitrile sulfide |

| 1,3,4-Oxathiazol-2-one |

| 3,5-Diphenyl-1,2,4-thiadiazole |

| Ethyl cyanoformate |

| Ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate |

| Ethyl 3-(m-trifluoromethylphenyl)-1,2,4-thiadiazole-5-carboxylate |

| Thiourea |

| Amidinothiourea (Imidoyl thiourea) |

| Phenyliodine(III) bis(trifluoroacetate) |

| Iodine |

| 1,3,4-Thiadiazole-2-thiol |

| 2-Bromopropane |

| 2-Iodopropane |

| Potassium hydroxide |

| Potassium carbonate |

| 5-Amino-1,3,4-thiadiazole-2-thiol |

| 5-Amino-1,2,4-thiadiazole-3-thiol |

| Thiosemicarbazide |

| Carbon disulfide |

| N-(4-chlorophenyl)hydrazinecarbothioamide |

| 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol |

Green Chemistry Principles in the Synthesis of 1,2,4-Thiadiazole Derivatives

The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and less harmful to the environment. bohrium.com In the context of synthesizing 1,2,4-thiadiazole derivatives, these principles are manifested through various innovative techniques that aim to reduce waste, minimize the use of hazardous substances, and lower energy consumption. bohrium.com Key strategies include the use of alternative energy sources like microwave irradiation, the elimination of volatile organic solvents, and the development of catalytic systems that avoid the use of toxic and expensive heavy metals. bohrium.commdpi.com These approaches not only contribute to a more sustainable chemical industry but also often lead to higher yields, shorter reaction times, and simplified purification procedures. mdpi.comresearchgate.net

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. proquest.com By directly coupling with the polar molecules in a reaction mixture, microwave irradiation leads to rapid and uniform heating, which can dramatically accelerate reaction rates. researchgate.netnanobioletters.com This often results in higher yields and improved product purity in a fraction of the time required for traditional heating. researchgate.netjusst.org

In the synthesis of 1,2,4-thiadiazole derivatives, microwave irradiation has been successfully employed to drive various cyclization and condensation reactions. For instance, the synthesis of certain 1,3,4-thiadiazole (B1197879) derivatives has been achieved in significantly shorter reaction times and with higher yields compared to conventional methods. proquest.comjusst.org One study reported the synthesis of 1,3,4-thiadiazole derivatives from substituted thiosemicarbazides and benzoic acids under microwave irradiation at 300 W for just 3 minutes, resulting in yields ranging from 75-90%. nanobioletters.com Another example involves the microwave-assisted synthesis of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, which highlighted the benefits of simple operation, fast reaction rates, and high yields. researchgate.net While direct examples for the microwave-assisted synthesis of this compound are not prevalent in the literature, the successful application of this technology to analogous heterocyclic systems suggests its potential for the efficient synthesis of this target molecule and its derivatives.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Thiadiazole Derivatives

| Derivative | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazole Derivatives | Microwave | 3 min | 75-90% | nanobioletters.com |

| 1,3,4-Thiadiazole Derivatives | Conventional | 4-6 hours | Lower | proquest.com |

| Ferrocene-functionalized triazole derivatives | Microwave | Not specified | High | researchgate.net |

| Ferrocene-functionalized triazole derivatives | Conventional | Not specified | Lower | researchgate.net |

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a key goal of green chemistry, as these solvents are often toxic, flammable, and contribute to environmental pollution. Solvent-free reactions, also known as neat or solid-state reactions, offer a more environmentally friendly alternative. These reactions are typically carried out by grinding the reactants together, sometimes with a catalytic amount of a solid support or a grinding agent. This approach can lead to improved reaction kinetics, simplified work-up procedures, and reduced waste generation. mdpi.com

A notable example of a solvent-free approach to the synthesis of 1,2,4-thiadiazoles involves the use of grinding to facilitate the oxidative dimerization of thioamides. This mechanochemical method has been shown to be a facile and highly efficient methodology for producing substituted diaryl-1,2,4-thiadiazoles in high yields and with short reaction times. mdpi.com The compatibility of this method with a variety of functional groups suggests its potential applicability to a broad range of 1,2,4-thiadiazole derivatives. mdpi.com Although a specific application to this compound has not been reported, the principles of solvent-free synthesis hold promise for the development of a cleaner synthetic route to this compound.

Table 2: Examples of Solvent-Free Synthesis of 1,2,4-Thiadiazole Derivatives

| Product | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Substituted diaryl-1,2,4-thiadiazoles | Thioamides | Grinding | High | mdpi.com |

| 1,2,4-triazole (B32235) | Hydrazine, Formamide | Microwave irradiation, solventless | Low | utar.edu.my |

Metal-Free Catalysis

The use of transition metal catalysts in organic synthesis is widespread, but many of these metals are toxic, expensive, and can leave trace impurities in the final product. Metal-free catalysis offers a more sustainable alternative by employing readily available, non-toxic, and often cheaper reagents as catalysts. rsc.org In the synthesis of 1,2,4-thiadiazoles, several metal-free catalytic systems have been developed, promoting key bond-forming reactions through oxidative cyclization.

One prominent approach involves the use of molecular iodine (I₂) as a catalyst. mdpi.com Iodine is an inexpensive and environmentally benign oxidant that can effectively mediate the oxidative N-S bond formation required for the synthesis of the 1,2,4-thiadiazole ring. mdpi.comrsc.org For instance, a facile and convenient synthesis of 3-substituted 5-amino-1,2,4-thiadiazole scaffolds has been reported using molecular iodine as the catalyst in an aqueous medium. mdpi.com This method is scalable and demonstrates good functional group tolerance. organic-chemistry.org

Another metal-free oxidant that has been employed is oxone, which is considered an eco-friendly, inexpensive, and safe reagent. mdpi.com The treatment of substituted thioamides with oxone provides a novel and efficient route to 1,2,4-thiadiazole structural motifs in good-to-excellent yields. mdpi.com

Furthermore, hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), have been utilized for the metal-free synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles via the oxidative intramolecular S-N bond formation of imidoyl thioureas. organic-chemistry.org This protocol is characterized by very short reaction times and excellent yields. rsc.org Additionally, electro-oxidative methods that facilitate the intramolecular dehydrogenative N-S bond formation in imidoyl thioureas have been developed, providing a catalyst- and oxidant-free approach to a broad range of 3-substituted 5-amino-1,2,4-thiadiazole derivatives. organic-chemistry.org

Table 3: Metal-Free Catalytic Systems for 1,2,4-Thiadiazole Synthesis

| Catalyst/Reagent | Reaction Type | Product Scope | Advantages | Reference |

|---|---|---|---|---|

| Molecular Iodine (I₂) | Oxidative N-S bond formation | 3-substituted 5-amino-1,2,4-thiadiazoles | Environmentally benign, convenient, scalable | mdpi.comorganic-chemistry.org |

| Oxone | Oxidative dimerization | 1,2,4-thiadiazoles | Eco-friendly, inexpensive, safe | mdpi.com |

| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Oxidative S-N bond formation | 3-substituted-5-arylamino-1,2,4-thiadiazoles | Metal-free, short reaction times, high yields | rsc.orgorganic-chemistry.org |

| Electro-oxidation | Dehydrogenative N-S bond formation | 3-substituted 5-amino-1,2,4-thiadiazoles | Catalyst- and oxidant-free, good functional group tolerance | organic-chemistry.org |

Chemical Reactivity and Derivatization Strategies of 3 Isopropylthio 1,2,4 Thiadiazol 5 Amine

Reactivity of the 5-Amino Group in 1,2,4-Thiadiazoles

The 5-amino group on the 1,2,4-thiadiazole (B1232254) ring is a key site for chemical modification. Its nucleophilic nature allows for reactions such as acylation, condensation, and diazotization, leading to a wide array of functionalized derivatives.

Acylation and Amide Formation

The primary amino group at the 5-position of the 1,2,4-thiadiazole ring readily undergoes acylation with various acylating agents to form the corresponding amides. This reaction is a common strategy to introduce a variety of substituents and modify the properties of the parent compound. Acylation can be achieved using acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions. For instance, the reaction of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) with aroyl chlorides leads to the formation of 5-aroylamino-3H-1,3,4-thiadiazole-2-thiones. researchgate.net While specific examples for 3-(isopropylthio)-1,2,4-thiadiazol-5-amine are not extensively documented in publicly available literature, the general reactivity pattern of 5-amino-1,2,4-thiadiazoles suggests that it would readily react with acylating agents.

The acylation can be carried out using standard laboratory procedures. For example, the reaction of an aminothiadiazole with an acyl chloride is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of solvent and reaction temperature can be optimized to achieve high yields of the desired amide derivative.

Table 1: Examples of Acylation Reactions of Aminothiadiazoles

| Aminothiadiazole Reactant | Acylating Agent | Product | Reference |

| 5-Amino-1,3,4-thiadiazole-2-thiol | Benzoyl chloride | 5-Benzoylamino-1,3,4-thiadiazole-2-thione | researchgate.net |

| 2-Amino-5-substituted-1,3,4-thiadiazole | Acetyl chloride | 2-Acetamido-5-substituted-1,3,4-thiadiazole | nih.gov |

Note: This table presents examples of acylation reactions on related aminothiadiazole structures to illustrate the general reactivity. Specific data for this compound is limited.

Condensation Reactions and Schiff Base Derivatization

The 5-amino group of this compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is typically catalyzed by an acid and involves the removal of a water molecule. The formation of Schiff bases is a versatile method for introducing a wide range of aromatic and aliphatic substituents onto the thiadiazole core.

The reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with various benzaldehydes has been shown to yield stable hemiaminals and, subsequently, Schiff bases. mdpi.com Similarly, Schiff bases of 2-amino-5-aryl-1,3,4-thiadiazoles have been synthesized by reacting them with different aromatic aldehydes. nih.gov These examples suggest that this compound would also readily form Schiff bases upon reaction with carbonyl compounds.

Table 2: Examples of Schiff Base Formation from Aminothiadiazoles

| Amine Reactant | Carbonyl Reactant | Schiff Base Product | Reference |

| 2-Amino-5-aryl-1,3,4-thiadiazole | Substituted benzaldehydes | 2-(Substituted-benzylideneamino)-5-aryl-1,3,4-thiadiazole | nih.gov |

| 5-Amino-1,3,4-thiadiazole-2-thiol | Salicylaldehyde | 2-((5-mercapto-1,3,4-thiadiazol-2-yl)imino)methyl)phenol | nih.gov |

Diazotization and Subsequent Transformations

The 5-amino group of 1,2,4-thiadiazoles can be converted to a diazonium salt through a process called diazotization. This reaction is typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, including Sandmeyer-type reactions to introduce a wide range of functional groups such as halogens, cyano, and hydroxyl groups.

For example, 2-amino-5-thiol-1,3,4-thiadiazole has been successfully diazotized and coupled with activated aromatic compounds to form azo dyes. researchgate.net This indicates that the amino group on the thiadiazole ring is amenable to diazotization, a key step for further functionalization.

Chemical Transformations Involving the 3-Isopropylthio Substituent

The 3-isopropylthio group is another site for chemical modification in this compound. The sulfur atom in the thioether linkage can be oxidized, and the entire substituent can potentially be displaced by nucleophiles.

Oxidation Reactions (e.g., to Sulfoxides, Sulfones)

The sulfur atom of the isopropylthio group can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation can significantly alter the electronic properties and reactivity of the molecule. The oxidation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The degree of oxidation (to sulfoxide or sulfone) can often be controlled by the choice of the oxidizing agent and the reaction conditions.

For instance, 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles have been oxidized under Radziszewski reaction conditions (H₂O₂, KOH) to form epoxyamides, demonstrating the susceptibility of substituents on the thiadiazole ring to oxidation. mdpi.com While this example does not directly involve a thioether, it highlights the oxidative stability of the thiadiazole ring itself under certain conditions, allowing for selective oxidation of substituents.

Nucleophilic Displacement or Modification of the Thioether Linkage

The 3-isopropylthio group can potentially be displaced by strong nucleophiles. The ease of this displacement depends on the activation of the thiadiazole ring and the nature of the nucleophile. In some cases, the thioether can be cleaved or modified.

Research on related 1,3,4-thiadiazolium salts has shown that a 2-methylthio group can be displaced by various nucleophiles. arkat-usa.org The reactivity of the 3-isopropylthio group in this compound towards nucleophilic substitution would likely be influenced by the electronic nature of the 1,2,4-thiadiazole ring.

Electrophilic and Nucleophilic Reactivity of the 1,2,4-Thiadiazole Ring

The 1,2,4-thiadiazole ring is an aromatic heterocyclic system characterized by its electron-deficient nature. This deficiency arises from the presence of two electronegative nitrogen atoms, which, along with the sulfur atom, exert a significant inductive electron-withdrawing effect. nih.govchemicalbook.com This electronic characteristic renders the carbon atoms of the ring susceptible to nucleophilic attack while making them generally unreactive toward electrophilic substitution. nih.govisres.org

Due to the high aromaticity and the inductive effect of the sulfur atom, the ring system is generally stable. chemicalbook.comisres.org However, the electron-withdrawing nature of the pyridine-type nitrogen atoms makes the C-3 and C-5 positions electron-poor. nih.gov Consequently, electrophilic reactions on the carbon atoms of the 1,2,4-thiadiazole ring are exceedingly rare and limited. isres.org Electrophilic attack, when it does occur, is more likely to happen at a ring nitrogen atom, depending on the nature of the substituents already present on the ring. nih.gov In contrast, the electron deficiency at the carbon atoms facilitates reactions with nucleophiles.

Preferred Sites for Nucleophilic Substitution (e.g., C-5)

The C-5 position of the 1,2,4-thiadiazole ring is the most reactive site for nucleophilic substitution reactions. isres.org The presence of electron-withdrawing nitrogen atoms in the ring significantly lowers the electron density at the C-3 and C-5 positions, making them prime targets for nucleophiles. nih.gov

In the case of this compound, the C-5 carbon is bonded to an amino group. While the amino group itself is not a typical leaving group, its presence influences the reactivity of the ring. More commonly, derivatives where the C-5 position is occupied by a good leaving group, such as a halogen, are used to synthesize a variety of 5-substituted-1,2,4-thiadiazoles. For instance, 5-chloro-3-phenyl-1,2,4-thiadiazole (B1265915) has been shown to react efficiently with various nitrogen, sulfur, and oxygen-based nucleophiles to afford derivatized products. isres.org This highlights the inherent reactivity of the C-5 position towards nucleophilic attack.

The reactivity can be summarized in the following table, which outlines the general reactivity patterns of the 1,2,4-thiadiazole ring.

Table 1: General Reactivity of the 1,2,4-Thiadiazole Ring| Position | Reactivity Type | Explanation | Supporting Evidence |

|---|---|---|---|

| C-3 & C-5 | High (Nucleophilic Attack) | Electron-deficient due to adjacent electronegative nitrogen atoms. | Substituents at these positions can be displaced by nucleophiles. The C-5 position is noted as the most reactive site. nih.govisres.org |

| C-3 & C-5 | Very Low (Electrophilic Attack) | Electron-poor nature of the ring carbons prevents attack by electrophiles. | Electrophilic substitution on the carbon atoms is described as very low and limited. isres.org |

| Ring Nitrogens | Moderate (Electrophilic Attack) | The lone pair of electrons on the nitrogen atoms can be attacked by electrophiles. | N-alkylation and N-acylation can occur, depending on the ring substituents. nih.gov |

Pharmacological and Biological Research Perspectives on 3 Isopropylthio 1,2,4 Thiadiazol 5 Amine Derivatives

Enzyme Inhibition Studies of 1,2,4-Thiadiazole (B1232254) Analogs

Derivatives of 1,2,4-thiadiazole have demonstrated inhibitory activity against a wide range of enzymes, positioning them as promising candidates for therapeutic development. nih.govresearchgate.net The versatility of this heterocyclic system allows for chemical modifications that can be tailored to target specific enzymes involved in various disease pathways. nih.govnih.gov

Inhibition of Hydrolases (e.g., α-Glucosidase, Acetylcholinesterase, Butyrylcholinesterase)

α-Glucosidase: The inhibition of α-glucosidase is a key strategy in managing type 2 diabetes mellitus as it helps control postprandial hyperglycemia. nih.gov Hybrid molecules combining 1,3,4-thiadiazole (B1197879) and 1,2,3-triazole have been synthesized and shown to be potent inhibitors of α-glucosidase. nih.gov For instance, hybrids with 3-nitro and 4-methoxy substituents on the phenyl ring of the thiadiazole moiety exhibited significantly lower IC₅₀ values (63.35 ± 0.72 μM and 67.61 ± 0.64 μM, respectively) compared to the standard drug acarbose (B1664774) (IC₅₀ of 844.81 ± 0.53 μM). nih.gov Other studies on 1,3,4-thiadiazole Schiff base analogs also reported excellent inhibitory activity, with some compounds showing IC₅₀ values as low as 1.10 ± 0.10 μM. acs.org Similarly, 1,3,4-thiadiazole derivatives with a benzoic acid linker showed an IC₅₀ value of 3.66 mM, which was nearly 3.7 times lower than that of acarbose (IC₅₀ = 13.88 mM). nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are critical targets in the management of Alzheimer's disease, as their inhibition increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov Several series of thiadiazole derivatives have been investigated for their cholinesterase inhibitory potential.

1,3,4-Thiadiazole-drug conjugates: A series of hybrid compounds demonstrated promising activity against AChE, with one compound showing an IC₅₀ of 18.1 ± 0.9 nM, significantly more potent than the reference drug neostigmine (B1678181) methyl sulfate (B86663) (IC₅₀ 2186.5 ± 98.0 nM). nih.gov

1,3,4-Thiadiazol-2-yl urea (B33335) derivatives: These compounds showed comparable inhibitory effects on AChE, with one derivative exhibiting an IC₅₀ value of 1.17 µM, similar to the standard drug galanthamine. nih.gov

Benzimidazole-1,3,4-thiadiazole Schiff bases: These derivatives showed potent inhibition against both AChE and BChE, with the lead compounds having IC₅₀ values of 3.20 ± 0.10 μM (AChE) and 4.30 ± 0.50 μM (BChE). inrae.fr

Thiadiazolyl and Triazolylcoumarins: A series of coumarin (B35378) derivatives were found to be potent inhibitors of both AChE and BChE, with one compound showing a Kᵢ value of 0.028 ± 0.002 μM and high selectivity for AChE. nih.gov

1,2,4-Triazole (B32235) derivatives: While not thiadiazoles, related triazole derivatives have also shown potent and selective inhibition of BChE, which is a promising target for late-stage Alzheimer's disease. nih.gov

Table 1: Inhibition of Hydrolases by Thiadiazole Analogs

Cyclooxygenase (COX) Isozyme Inhibition (e.g., COX-2 selectivity)

Cyclooxygenase (COX) enzymes are key players in the inflammatory process, with COX-1 being constitutive and COX-2 being inducible during inflammation. jocpr.comnih.gov Selective COX-2 inhibition is a desirable strategy for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs. jocpr.comnih.gov

Research has explored thiadiazole derivatives as COX inhibitors:

Thiadiazole-thiazolidinone hybrids have been developed as dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX). nih.gov The most promising compound in one study inhibited the COX-2 enzyme with an IC₅₀ of 70 nM and a selectivity index (SI) of 220, comparable to the standard drug celecoxib (B62257) (IC₅₀ = 49 nM, SI = 308). nih.gov

Conversely, another study on 5-adamantylthiadiazole-based thiazolidinone derivatives identified them as potent and selective COX-1 inhibitors. The most active compounds had IC₅₀ values against COX-1 of 1.08 µM and 1.12 µM, with no observed action against COX-2. nih.gov

The design of some thiadiazole derivatives linked to other NSAIDs like ketoprofen (B1673614) has been explored to create potentially selective COX-2 inhibitors with better safety profiles. jocpr.com

Table 2: Cyclooxygenase (COX) Inhibition by Thiadiazole Analogs

Carbonic Anhydrase (CA) Isozyme Inhibition

Carbonic anhydrase (CA) inhibitors are used to treat a variety of conditions, including glaucoma, epilepsy, and cancer. nih.gov The 1,3,4-thiadiazole sulfonamide structure is a classic pharmacophore for CA inhibition, exemplified by the drug acetazolamide. acs.org

Studies on thiadiazole derivatives have shown:

Selectivity for mitochondrial isoforms: A series of 2-substituted-1,3,4-thiadiazole-5-sulfamides were found to be potent, low nanomolar inhibitors of the mitochondrial isoforms hCA VA and hCA VB, while showing weaker inhibition against cytosolic isoforms hCA I and II and membrane-associated hCA IV. nih.gov Inhibition constants were in the range of 4.2–32 nM for hCA VA and 1.3–74 nM for hCA VB. nih.gov

Potent hCA I and hCA II inhibition: In contrast, a different series of 1,3,4-thiadiazole derivatives were identified as highly effective inhibitors of the cytosolic isoforms hCA I and hCA II. nih.gov The most potent compounds had IC₅₀ values of 0.14 nM against hCA I and 0.15 nM against hCA II. nih.gov Another study found new 1,3,4-thiadiazole derivatives that inhibited hCA I with Kᵢ values in the low nanomolar range (76.48–216.30 nM), proving more potent than the standard drug acetazolamide. tandfonline.com

Kinase Inhibition (e.g., CSNK2, Abl)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. nih.govjst.go.jp

Casein Kinase 2 (CSNK2/CK2): Overexpression of CK2 is linked to many cancers. nih.gov A series of benzimidazole-1,3,4-thiadiazole derivatives were designed as CK2 inhibitors. nih.gov Several compounds showed good inhibitory activity against HeLa cells, with the most active displaying an IC₅₀ value of 15 µM. nih.gov The design integrated the benzimidazole (B57391) and 1,3,4-thiadiazole pharmacophores, both of which are recognized as important for CK2 inhibition. nih.gov

Abl Kinase: The Abl tyrosine kinase is a key target in chronic myeloid leukemia. A series of substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles were identified as potent Abl tyrosine kinase inhibitors. nih.gov The most active compound from this series also demonstrated inhibitory activity against imatinib-sensitive and -resistant leukemia cells. nih.gov

Other Enzyme Targets (e.g., Eg5, LOX)

Kinesin Spindle Protein (Eg5): Eg5 is a motor protein essential for the formation of the bipolar spindle during mitosis, making it a target for anticancer drug development. The 1,3,4-thiadiazole scaffold is a core moiety in several Eg5 inhibitors that have entered clinical trials.

Lipoxygenase (LOX): As mentioned earlier, some thiadiazole-thiazolidinone hybrids have been developed as dual inhibitors of both COX-2 and 15-LOX. nih.gov One compound showed an IC₅₀ of 11 µM against 15-LOX. nih.gov Other studies on adamantyl-substituted thiadiazoles also showed modest inhibitory activity against LOX. nih.gov Related thiazole (B1198619) derivatives have also been investigated as potent 5-LOX inhibitors. nih.gov

Molecular Docking and Binding Mode Analysis

Molecular docking studies are frequently used to understand the interactions between thiadiazole inhibitors and their target enzymes at the molecular level, providing a rationale for observed structure-activity relationships (SAR).

Acetylcholinesterase (AChE): Docking studies of 1,3,4-thiadiazole-drug conjugates revealed that the thiadiazole ring and associated moieties engage in π-π interactions with key amino acid residues like Tyr124, Trp286, and Tyr341 in the active site of AChE. nih.gov For coumarin-based inhibitors, docking confirmed binding at both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov

Cyclooxygenase (COX): Docking of thiadiazole-thiazolidinone hybrids into the active site of COX-2 helped to explain their binding modes. nih.gov In another study, docking was used to rationalize the observed COX-1 selectivity of adamantyl-thiadiazole derivatives. nih.gov

Carbonic Anhydrase (CA): Docking simulations of 1,3,4-thiadiazole derivatives into the active sites of hCA I and hCA II showed high affinity and interactions with amino acid residues similar to the standard inhibitor acetazolamide. nih.gov

Kinases (Abl, CK2): Molecular simulations were used to rationalize the SAR of benzoylamino-1,3,4-thiadiazole derivatives as Abl kinase inhibitors. nih.gov For CK2 inhibitors, docking studies of benzimidazole-thiadiazole compounds elucidated the binding interactions within the active site, with one potent compound showing a binding energy of -8.61 kcal/mol. nih.gov

Other Targets: Docking of thiadiazole derivatives has also been performed for targets like ADP-sugar pyrophosphatase, where a docking score of -8.9 kcal/mol and the formation of four hydrogen bonds were observed for the lead compound. researchgate.net

Table of Mentioned Chemical Compounds

Antimicrobial Research Applications

The search for novel antimicrobial agents is a critical area of pharmaceutical research, driven by the rise of drug-resistant pathogens. Thiadiazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity. nih.govmdpi.com The presence of the toxophoric –N=C–S moiety is considered a key contributor to their biological effects.

Derivatives of thiadiazole have been widely investigated for their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.govneliti.com Studies have shown that the nature and position of substituents on the thiadiazole ring significantly influence the antibacterial efficacy. nih.gov

For instance, a series of 1,3,4-thiadiazole derivatives were synthesized and screened for antibacterial activity. The results indicated that compounds with specific substitutions exhibited notable inhibitory effects against various bacterial strains, including Klebsiella pneumoniae, Staphylococcus hominis, and Staphylococcus epidermidis. semanticscholar.org In another study, newly synthesized Schiff bases of 1,3,4-thiadiazole and their metal complexes were tested against uncommon clinical bacteria such as Kocuria kristinae, Alloiococcus otiti, and Pantoea agglomerans, demonstrating significant activity. semanticscholar.org

Research on sulfonamide-1,2,4-thiadiazole derivatives revealed that these compounds exhibit significant antibacterial activity. The studies highlighted that pyrrolidine (B122466) derivatives were generally more active than those with piperidine, methylpiperazine, or dimethylamino substitutions. researchgate.net The activity of these compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency.

Table 1: Selected Antibacterial Activity of Thiadiazole Derivatives

| Derivative Class | Bacterial Strain | Activity/Result | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole derivatives | Klebsiella pneumoniae | Inhibitory effect observed | semanticscholar.org |

| 1,3,4-Thiadiazole derivatives | Staphylococcus hominis | Inhibitory effect observed | semanticscholar.org |

| 1,3,4-Thiadiazole derivatives | Staphylococcus epidermidis | Inhibitory effect observed | semanticscholar.org |

| Sulfonamide-1,2,4-thiadiazole | Various bacteria | Pyrrolidine derivatives showed higher activity | researchgate.net |

| 1,3,4-Thiadiazole-enaminones | Staphylococcus aureus | MIC value of 1.95 µg/mL for compound 9b | mdpi.com |

| 1,3,4-Thiadiazole-enaminones | Bacillus subtilis | MIC value of 0.12 µg/mL for compound 4c | mdpi.com |

Thiadiazole derivatives have demonstrated significant potential as antifungal agents, with activity against both human pathogens and fungi that affect plants (phytopathogens). mdpi.comneliti.com

A study focusing on 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol found it to be one of the most active agents against pathogenic fungi while showing low toxicity to human cells. nih.gov Depending on the concentration, this compound exhibited either fungistatic or fungicidal activity against various standard and clinical fungal strains, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 96 μg/ml. nih.gov

In the realm of agricultural science, a series of 2,5-disubstituted-1,3,4-thiadiazoles containing a 5-phenyl-2-furan moiety were synthesized and tested against several phytopathogenic fungi. scienceopen.com Several of these compounds showed significant in vivo efficacy against Phytophthora infestans, the causative agent of late blight in potatoes and tomatoes, with some derivatives outperforming commercial fungicides like pyrimorph (B610360) and hymexazol. scienceopen.com Morphological studies suggested that these compounds may act by disrupting cell wall biosynthesis, leading to cell senescence and death. scienceopen.com

Furthermore, research into sulfonamide-1,2,4-thiadiazole derivatives showed that all tested compounds had significant activity against a range of micromycetes, with their efficacy being comparable or superior to the commercial fungicide bifonazole. researchgate.net

Table 2: Antifungal Activity of Selected Thiadiazole Derivatives

| Derivative Class | Fungal Strain | Activity/Result | Reference |

|---|---|---|---|

| 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol | Pathogenic fungi | MIC: 8–96 μg/ml | nih.gov |

| 2,5-disubstituted-1,3,4-thiadiazoles | Phytophthora infestans | >80% efficacy rate at 500 μg/mL | scienceopen.com |

| 2,5-disubstituted-1,3,4-thiadiazoles | Cladosporium fulvum | Efficacy rates up to 77.14% | scienceopen.com |

| Sulfonamide-1,2,4-thiadiazole derivatives | Various micromycetes | Significant activity, comparable to bifonazole | researchgate.net |

| 1,3,4-Thiadiazole-enaminone (9b) | Aspergillus fumigatus | MIC: 0.9 µg/mL | mdpi.com |

| 1,3,4-Thiadiazole-enaminone (9b) | Geotrichum candidum | MIC: 0.08 µg/mL | mdpi.com |

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, necessitating the development of new therapeutic agents. connectjournals.com The thiadiazole scaffold has been identified as a promising starting point for novel anti-TB drugs. nih.govcbijournal.com

Several studies have synthesized and evaluated 1,3,4-thiadiazole derivatives for their in vitro activity against the M. tuberculosis H37Rv strain. In one such study, a series of N-(5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives were prepared. connectjournals.com The screening revealed that compounds with specific substitutions (chloro and nitro groups) were the most active, with MIC values of 3.12 µg/mL. connectjournals.com

Another investigation into azetidinone-containing 1,3,4-thiadiazole derivatives reported MIC values against the H37Rv strain ranging from 6 to 25 µg/mL. nih.gov This research highlighted that substituents at the para position of the phenyl ring were crucial for potent activity. nih.gov Similarly, imidazo-1,3,4-thiadiazole derivatives have been explored, with one compound, 2-(1-methylimidazol-2-yl)-6-(4-nitrophenyl)imidazo-1,3,4-thiadiazole, showing a high inhibitory activity with an MIC of 3.14 μg/ml. cbijournal.com

The versatility of the thiadiazole heterocycle extends to antiviral research. nih.govarkat-usa.org Derivatives containing the 2-amino-1,3,4-thiadiazole (B1665364) moiety have been evaluated against a variety of viral strains. nih.gov

Research into inhibitors of the MERS coronavirus Nsp13 helicase, a member of the β-coronavirus family, identified 4-amino-5-hydrazine-4H-1,2,4-triazole-3-thiol derivatives as active compounds. nih.gov While these are triazole derivatives, such studies are often foundational for exploring related heterocycles like thiadiazoles. Interestingly, some research has noted that replacing a triazole ring with a thiadiazole can sometimes lead to a complete loss of antiviral activity, highlighting the subtle structural requirements for efficacy. nih.gov

Other studies have focused on plant viruses, such as the tobacco mosaic virus (TMV). A series of benzothiazole (B30560) derivatives bearing a 1,3,4-thiadiazole moiety were synthesized and showed good antiviral activities against TMV. researchgate.net One derivative, in particular, demonstrated protective and inactivation activities of 79.5% and 88.3%, respectively, which were superior to the commercial agent ningnanmycin. researchgate.net

Antiparasitic Activity Research

Parasitic diseases, such as Chagas disease, continue to affect millions of people, particularly in vulnerable populations. The limitations of current therapies, including significant side effects and limited efficacy, drive the search for new antiparasitic drugs. mdpi.comnih.gov Thiadiazole-based compounds have emerged as a promising scaffold in this area. mdpi.com

Trypanosoma cruzi is the protozoan parasite responsible for Chagas disease. Several research groups have investigated thiadiazole derivatives for their trypanocidal activity.

A recent study presented two new series of pyrazole-thiadiazole compounds that were evaluated against T. cruzi. nih.govresearchgate.net The derivatives 1c (with a 2,4-dichloro substitution) and 2k (with a 4-nitro substitution) were identified as the most active against the intracellular amastigote form of the parasite. nih.govresearchgate.net Derivative 1c also showed activity against the trypomastigote form, causing detachment of the flagellum from the parasite's body. nih.gov Further testing in a 3D cardiac microtissue model, a key target of T. cruzi infection, showed that derivative 2k had potent antiparasitic activity and significantly reduced the parasite load. nih.govresearchgate.net

Another study investigated 1,3,4-thiadiazole-2-arylhydrazone derivatives of megazol. asm.org From a screening of 34 derivatives, eight were selected for further investigation based on their potent in vitro activity against bloodstream trypomastigotes. These compounds are thought to act on essential T. cruzi enzymes like cruzain. asm.org

**Table 3: Antiparasitic Activity of Selected Thiadiazole Derivatives against *T. cruzi***

| Derivative Class | Parasite Form | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Pyrazole-thiadiazole (12) | Intracellular amastigotes | 13.54 µM | mdpi.com |

| Pyrazole-thiadiazole (13) | Intracellular amastigotes | 10.37 µM | mdpi.com |

| Pyrazole-thiadiazole (12) | Trypomastigotes | 21.71 µM | mdpi.com |

| 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole (20) | Epimastigotes | 6.0 µM | mdpi.com |

Anticancer Research and Mechanistic Insights

Thiadiazole derivatives, including the 1,2,4-thiadiazole class, have emerged as a significant area of interest in anticancer research. nih.govmdpi.com Their structural versatility allows for modifications that can target various biological pathways crucial for cancer cell survival and proliferation. mdpi.com The five-membered heterocyclic ring is noted for its high in vivo stability and its ability to cross cellular membranes to interact with biological targets like proteins and DNA. mdpi.com

Research into thiadiazole derivatives has revealed their capacity to interfere with fundamental cellular processes in cancer cells, such as cell cycle progression and apoptosis (programmed cell death).

Certain 2,5-disubstituted 1,3,4-thiadiazole derivatives have been shown to induce cell death through different mechanisms. nih.gov For instance, one derivative was found to arrest the cell cycle at the G2/M phase and trigger early apoptosis, while another blocked the sub-G1 phase, leading to necrosis. nih.gov A novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, demonstrated potent anti-proliferative effects against LoVo and MCF-7 cancer cell lines, with IC₅₀ values of 2.44 µM and 23.29 µM, respectively. mdpi.com This activity is associated with the induction of apoptosis and cell cycle arrest. mdpi.com

The mechanism of action for these compounds often involves the inhibition of key enzymes in signaling pathways. Some 1,3,4-thiadiazole-2-amine derivatives act as inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme vital for the synthesis of guanosine (B1672433) nucleotides required for cancer cell proliferation. mdpi.com Others have been developed as micromolar inhibitors of focal adhesion kinase (FAK) by targeting its ATP-binding pocket. mdpi.com Furthermore, hybrids of 1,3,4-thiadiazole and phthalimide (B116566) have demonstrated the ability to decrease the viability of colon adenocarcinoma (HT29) and neuroblastoma (SKNMC) cells through the inhibition of the lysyl oxidase (LOX) enzyme. nih.gov

A library of newly synthesized 1,2,4-thiadiazole-1,2,4-triazole derivatives bearing an amide functional group showed moderate to excellent anticancer activity against breast (MCF-7, MDA MB-231), lung (A549), and prostate (DU-145) cancer cell lines. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Thiadiazole Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀ in µM) | Source |

|---|---|---|---|

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | mdpi.com |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 23.29 | mdpi.com |

| 3,5-bis(indolyl)-1,2,4-thiadiazole (compound 4h) | Various | Potent activity | nih.gov |

| Ciprofloxacin-derived 1,3,4-thiadiazole (compound 8a) | Various (7 lines) | 1.62 - 4.61 | nih.gov |

| 2-(3-fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | ~120-160 | nih.gov |

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. nih.gov Thiadiazole derivatives have been investigated as inhibitors of these enzymes. Topoisomerase II (Topo II) inhibitors can act as "poisons" by stabilizing the complex between the enzyme and DNA, which leads to double-strand breaks and subsequent cell death. nih.gov

A study of 2,5-disubstituted 1,3,4-thiadiazole derivatives identified compounds that function as human topoisomerase II inhibitors. nih.gov Specifically, 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole and 2-(4-fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole were found to be Topo II poisons, capable of stabilizing the DNA-Topo II cleavage complex. nih.gov In contrast, another derivative, 2-(3-fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole, acted as a catalytic inhibitor, disrupting the enzyme's function without stabilizing the DNA complex. nih.gov The mesoionic nature of the 1,3,4-thiadiazole ring facilitates its ability to interact with biological targets such as DNA. mdpi.com

The microtubule network, composed of tubulin polymers, is critical for cell division, making it a prime target for anticancer therapy. researchgate.net Inhibitors of tubulin polymerization can arrest the cell cycle in the G2/M phase, leading to apoptosis. rsc.org

Several studies have highlighted the potential of thiadiazole and related heterocyclic derivatives as tubulin polymerization inhibitors. One study synthesized a series of 2,4-disubstituted thiazole derivatives, with compounds 5c, 7c, and 9a showing remarkable inhibition of tubulin polymerization with IC₅₀ values of 2.95 µM, 2.00 µM, and 2.38 µM, respectively. nih.gov These values were superior to the reference drug combretastatin (B1194345) A-4. nih.gov Another class of molecules, cis-stilbene-based 1,2,4-triazole/1,3,4-oxadiazole conjugates, also demonstrated potent tubulin polymerization inhibition. rsc.org Compound 5a from this series arrested the cell cycle at the G2/M phase and inhibited tubulin polymerization with an IC₅₀ value of 12.99 µM. rsc.org Similarly, novel indole-based 1,2,4-triazole derivatives were developed as potent tubulin inhibitors, with compound 9p effectively inhibiting tubulin polymerization with an IC₅₀ of 8.3 µM and occupying the colchicine-binding site. rsc.org

Understanding the interactions between small molecule ligands and their protein targets is fundamental to rational drug design. nih.gov Molecular docking and other computational methods are frequently used to predict and analyze these interactions. For thiadiazole derivatives, such studies have provided insights into their binding modes with various therapeutic targets.

Molecular docking studies on thiazole derivatives designed as tubulin inhibitors helped to rationalize their biological activity by showing favorable binding interactions within the colchicine (B1669291) active site of tubulin. nih.gov The interpretation of these studies showed that the most potent compounds exhibited an excellent binding mode in docking simulations. nih.gov Similarly, for a series of 1,2,4-thiadiazole-1,2,4-triazole derivatives, molecular modeling was used to support their potential anticancer mechanisms. nih.gov In the context of topoisomerase inhibition, molecular docking simulations were employed to understand how 1,3,4-thiadiazole derivatives bind to and affect the enzyme. nih.gov These computational approaches are crucial for predicting how incremental structural changes in a ligand will affect its binding affinity, enthalpy, and entropy, although challenges in accurately predicting these thermodynamic parameters remain. nih.gov

Anti-inflammatory Potential

Derivatives of thiadiazole and related heterocyclic structures have been explored for their anti-inflammatory properties. These compounds often target enzymes and pathways involved in the inflammatory cascade.

In one study, new thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azole derivatives were investigated for their anti-inflammatory and antioxidant activities. nih.gov The most effective compounds were found to be thiazolyl-carbonyl-thiosemicarbazides (Th-1-8), a thiazolyl-1,3,4-oxadiazole (Th-20), and a thiazolyl-1,3,4-thiadiazole (Th-21). nih.gov These compounds demonstrated anti-inflammatory effects by reducing the acute phase response in bone marrow and mitigating oxidative stress. nih.gov Virtual screening suggested that their mechanism may involve the inhibition of inducible nitric oxide synthase (iNOS) by blocking the binding of L-Arg in the enzyme's active site. nih.gov Other research on thiazolo[3,2-b] nih.govnih.govnih.govtriazole and imidazo[2,1-b] nih.govnih.govfrontiersin.orgthiadiazole derivatives also reported mild-to-moderate in vivo anti-inflammatory activities with a lower risk of ulcerogenic side effects compared to diclofenac. mdpi.com

Anticonvulsant Activity Profiling

The search for new antiepileptic drugs with improved efficacy and fewer side effects is an ongoing effort in medicinal chemistry. nih.govsphinxsai.com Thiadiazole derivatives have been a focus of this research, with numerous studies demonstrating their potential as anticonvulsant agents. nih.govmdpi.com

Several series of 1,2,4-thiadiazole and 1,3,4-thiadiazole derivatives have been synthesized and screened for anticonvulsant activity using standard models like the maximal electroshock-induced seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov In one study, a series of 3-aryl amino/amino-4-aryl-5-imino-Δ²-1,2,4-thiadiazoles showed protection against MES-induced seizures. nih.gov Another study on 6-substituted- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govfrontiersin.orgthiadiazole derivatives identified a compound, 6-(4-chlorophenyl)- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govfrontiersin.orgthiadiazole, as a particularly promising candidate with a favorable median effective dose (ED₅₀) of 23.7 mg/kg in the MES test. nih.gov This compound also showed broad-spectrum activity in chemical-induced seizure models, suggesting its mechanism may involve the GABAergic system. nih.gov

The anticonvulsant properties of 2-(aminomethyl)-5-(2-biphenylyl)-l,3,4-thiadiazole were found to be potent in both rats and mice, comparing favorably with established drugs like phenytoin, phenobarbital, and carbamazepine. acs.org Research has also shown that attaching halo groups (like chloro) to the thiadiazole structure can enhance anticonvulsant activity. frontiersin.org

Table 2: Anticonvulsant Activity of Selected Thiadiazole Derivatives

| Compound Class/Derivative | Test Model | Result | Source |

|---|---|---|---|

| 3-Aryl amino/amino-4-aryl-5-imino-Δ²-1,2,4-thiadiazoles | MES | Protection observed | nih.gov |

| 6-(4-Chlorophenyl)- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govfrontiersin.orgthiadiazole | MES | ED₅₀ = 23.7 mg/kg | nih.gov |

| 6-(4-Chlorophenyl)- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govfrontiersin.orgthiadiazole | Chemical-induced seizures (PTZ, 3-mercaptopropionic acid) | Potent activity | nih.gov |

| 2-(Aminomethyl)-5-(2-biphenylyl)-l,3,4-thiadiazole | MES, etc. | Potent anticonvulsant properties | acs.org |

Miscellaneous Biological Activities

Beyond the more commonly studied antimicrobial and anticancer effects, derivatives of the thiadiazole family have been investigated for a range of other biological applications, including antioxidant effects, plant growth regulation, and diuretic activity.

The search for novel antioxidant compounds is driven by the role of oxidative stress in numerous diseases. researchgate.net Several studies have highlighted the potential of thiadiazole derivatives to act as antioxidants. For instance, a series of 1,3,4-thiadiazole linked 4-thiazolidinone (B1220212) derivatives were synthesized and evaluated for their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). sarcouncil.com The results indicated that some of these compounds exhibited significant DPPH radical scavenging activity, with IC50 values comparable to the standard antioxidant, ascorbic acid. sarcouncil.com Specifically, compounds designated as TZD 5 and TZD 3 showed promising antioxidant potential with IC50 values of 27.50 µM and 28.00 µM, respectively, against an IC50 value of 29.2 µM for ascorbic acid. sarcouncil.com This activity is often attributed to the ability of the thiadiazole nucleus to donate an electron or hydrogen, thereby neutralizing free radicals. sarcouncil.com

Similarly, other research on novel 1,3,4-thiadiazole derivatives has demonstrated potent antioxidant activity. In one study, compounds IIIA2 and IIIA4 were identified as having good scavenging activity in the DPPH assay. eurekaselect.com The antioxidant potential of these molecules underscores their potential for development as therapeutic agents to combat conditions exacerbated by oxidative stress. researchgate.net

Table 1: Antioxidant Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | IC50 (µM) for DPPH Scavenging | Reference |

|---|---|---|

| TZD 5 | 27.50 | sarcouncil.com |

| TZD 3 | 28.00 | sarcouncil.com |

| Ascorbic Acid (Standard) | 29.2 | sarcouncil.com |

| IIIA2 | Good Scavenging Activity | eurekaselect.com |

| IIIA4 | Good Scavenging Activity | eurekaselect.com |

Thiadiazole derivatives have also been explored for their applications in agriculture as plant growth regulators. While research in this area is more common for 1,2,3- and 1,3,4-thiadiazole isomers, the findings suggest a general potential for this class of compounds to influence plant physiology. For example, certain acylthiourea derivatives incorporating both 1,2,3-thiadiazole (B1210528) and 1,3,4-thiadiazole moieties have been synthesized and tested for their plant growth regulatory effects, with some compounds showing moderate activity. ingentaconnect.comnih.gov

In another study, novel 1,3,4-thiadiazole derivatives of glucosides were synthesized and, in addition to antifungal and antibacterial activities, were noted as belonging to a class with known plant growth regulator activities. researchgate.net Furthermore, research on a synthetic 1,2,3-thiadiazole compound, [1,3-Bis[4-(1,2,3-thiadiazol-4-yl) phenoxy]propane], demonstrated a significant, though inhibitory, effect on the growth and metabolism of wheat seedlings. mdpi.com These studies indicate that the thiadiazole scaffold can interact with plant biological pathways, suggesting that derivatives of 3-(Isopropylthio)-1,2,4-thiadiazol-5-amine could also be investigated for such properties.

Several 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their diuretic properties, showing promise as potential new diuretic agents. nih.govmdpi.com In one study, a series of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives were synthesized, and some compounds were found to possess a high level of diuretic action. ingentaconnect.com The most active compounds, namely the 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives 2a, 2c, and 2e, were further studied for their effects on electrolyte excretion, demonstrating favorable saluretic and natriuretic properties. ingentaconnect.com

Another study focused on substituted 1,3,4-thiadiazoles and found that these compounds increased the urinary excretion of both water and electrolytes in mice. nih.gov It was noted that 5-methyl-substituted derivatives exhibited more significant diuretic activity compared to 5-amino-substituted derivatives. nih.gov The compound with a para-nitro-substituted benzene (B151609) ring at the 2-thioate group of 5-methyl-1,3,4-thiadiazole recorded the highest diuretic activity index of 0.82. nih.gov These findings highlight the potential of the thiadiazole core in the design of new diuretic drugs.

Table 2: Diuretic Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Diuretic Activity Index | Key Findings | Reference |

|---|---|---|---|

| 5-benzylthio-1,3,4-thiadiazol-2-amine (2a, 2c, 2e) | High | Active with good saluretic and natriuretic properties. | ingentaconnect.com |

| 5-methyl-1,3,4-thiadiazole with p-nitro-substituted benzene ring at 2-thioate | 0.82 | Highest activity in the study. | nih.gov |

| 5-amino-1,3,4-thiadiazole with propanethioate at 2-position | 0.56 | Least active in the study. | nih.gov |

| 5-substituted 1,3,4-thiadiazole derivatives (1.1 and 2.2) | High | Significantly exceeded the diuretic effect of the reference drug hydrochlorothiazide. |

Role of Metal Complexation in Enhancing Biological Potency of 1,2,4-Thiadiazole Ligands

The biological activity of heterocyclic compounds like 1,2,4-thiadiazoles can often be enhanced through complexation with metal ions. This strategy has been successfully employed for various thiadiazole derivatives, leading to metal complexes with improved pharmacological profiles compared to the parent ligands. The coordination of the thiadiazole ligand with a central metal ion can alter its physicochemical properties, such as solubility, stability, and ability to interact with biological targets.

Research has shown that metal complexes of 2,5-diamino-1,3,4-thiadiazole (B1295027) with Co(II), Ni(II), and Cu(II) exhibit greater antimicrobial activity against certain microorganisms than the free ligand. The coordination in these complexes typically occurs through the sulfur atom and the nitrogen atoms of the amine groups, forming stable chelate rings. This chelation is believed to be a key factor in the enhanced biological potency.

Similarly, the complexation of a novel Schiff base ligand derived from N-(4-phenylthiazol-2-yl) hydrazinecarboxamide with Cu(II), Co(II), Ni(II), and Zn(II) resulted in compounds with notable antimicrobial activity, with the Cu(II) and Co(II) complexes being particularly effective. mdpi.com Studies on 1,3,4-thiadiazole-derived ligands complexed with Cu(II) and Zn(II) also revealed that the chelation occurs via a thiadiazole nitrogen atom and a deprotonated hydroxyl group from a neighboring moiety.

Table 3: Enhancement of Biological Activity of Thiadiazole Derivatives upon Metal Complexation

| Thiadiazole Ligand | Metal Ions | Enhanced Biological Activity | Reference |

|---|---|---|---|

| 2,5-diamino-1,3,4-thiadiazole | Co(II), Ni(II), Cu(II) | Antimicrobial | |

| N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamide | Cu(II), Co(II), Ni(II), Zn(II) | Antimicrobial (especially Cu(II) and Co(II) complexes) | mdpi.com |

| 5-(2-Aminoethyl)-2-Amino-1,3,4-Thiadiazole | Co(II), Ni(II), Cu(II) | Antifungal | |

| 1,3,4-thiadiazole-2-amino,5-thiol derivative | Cr(III), Fe(III), Ni(II) | Potential anti-inflammatory |

Advanced Computational and Theoretical Studies for 1,2,4 Thiadiazole Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of 1,2,4-thiadiazole (B1232254) systems. These methods allow for the precise calculation of various molecular properties that govern how a molecule like 3-(Isopropylthio)-1,2,4-thiadiazol-5-amine will interact with its biological environment.

Detailed Research Findings: Research on various 1,2,4-thiadiazole derivatives has demonstrated the utility of DFT in exploring conformational preferences and the influence of different substituents on the molecule's geometry and energy. nih.govresearchgate.net For instance, DFT calculations have been employed to study the orientation of molecular components and their effect on crystal organization and hydrogen bond networks. nih.govresearchgate.net The stability of different conformers is assessed by calculating their relative energies, providing insight into the most likely shapes the molecule will adopt.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (Egap) is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity, which can be correlated with greater biological activity. In a study on indolyl-1,3,4-thiadiazole amine derivatives, DFT was used to show that compounds with a lower Egap exhibited superior reactivity towards protein receptors. nih.gov These calculations also provide maps of electrostatic potential, which highlight electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting interaction points with receptor sites.

| Compound/Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) | Reactivity Implication |

|---|---|---|---|---|

| NO2-substituted Indolyl-1,3,4-thiadiazole | -7.311 | -4.409 | 2.902 | High Reactivity |

| Br-substituted Indolyl-1,3,4-thiadiazole | -6.699 | -2.393 | 4.306 | Moderate Reactivity |

| OMe-substituted Indolyl-1,3,4-thiadiazole | -6.331 | -1.998 | 4.333 | Lower Reactivity/Higher Stability |

Data adapted from studies on related thiadiazole compounds to illustrate the application of DFT. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Receptor Interactions